2-Cyclohexen-1-one, 2-iodo-3-methyl-

説明

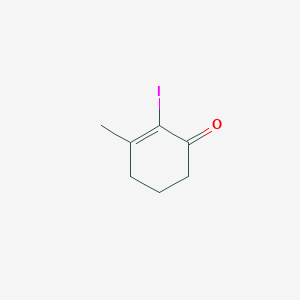

2-Cyclohexen-1-one, 2-iodo-3-methyl- is an organic compound with the molecular formula C7H9IO It is a derivative of cyclohexenone, where the hydrogen atom at the second position is replaced by an iodine atom, and a methyl group is attached to the third position

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: One common method for synthesizing 2-Cyclohexen-1-one, 2-iodo-3-methyl- involves the iodination of 3-methyl-2-cyclohexen-1-one.

Industrial Production: Industrially, the compound can be produced through a multi-step process starting from cyclohexene.

Types of Reactions:

Oxidation: 2-Cyclohexen-1-one, 2-iodo-3-methyl- can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Various oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Substituted cyclohexenone derivatives.

科学的研究の応用

Chemical Properties and Synthetic Routes

Chemical Structure:

- Molecular Formula: C7H9IO

- IUPAC Name: 2-iodo-3-methylcyclohex-2-en-1-one

- Molecular Weight: 236.05 g/mol

Synthesis:

The synthesis of 2-Cyclohexen-1-one, 2-iodo-3-methyl- typically involves the iodination of 3-methyl-2-cyclohexen-1-one. This process can be performed using iodine in the presence of suitable solvents or catalysts. Industrially, it can be produced through multi-step reactions starting from cyclohexene.

Chemistry

In the realm of organic chemistry, this compound serves as an intermediate for synthesizing complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—facilitates the development of new chemical entities.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Reduction | Sodium borohydride | Corresponding alcohols |

| Substitution | Amines, thiols | Substituted cyclohexenone derivatives |

Biology

Research has highlighted the biological activities of 2-Cyclohexen-1-one, 2-iodo-3-methyl-, particularly its potential as an antimicrobial and anticancer agent.

- Antimicrobial Activity: Studies indicate that this compound can inhibit the growth of various bacterial strains by disrupting cellular membranes or inhibiting metabolic pathways.

- Anticancer Potential: The compound has shown promise in inducing apoptosis in cancer cells. Mechanisms include enzyme inhibition and oxidative stress induction, which may contribute to its cytotoxic effects against certain cancer types such as breast and ovarian cancers.

Medicine

In medicinal chemistry, ongoing research explores the potential of 2-Cyclohexen-1-one, 2-iodo-3-methyl- as a pharmaceutical intermediate . Its unique properties may lead to the development of new drugs targeting specific biological pathways.

Industrial Applications

The compound is utilized in the production of fine chemicals and serves as a building block in synthesizing fragrances and flavors. Its versatility in chemical reactions makes it a valuable asset in industrial chemistry.

Case Studies and Experimental Data

A series of laboratory studies have evaluated the biological activity and safety profile of 2-Cyclohexen-1-one, 2-iodo-3-methyl-. Below are notable findings:

| Study | Findings |

|---|---|

| Study A (Antimicrobial Activity) | Inhibition of Gram-positive bacteria by up to 70% at concentrations of 100 µg/mL. |

| Study B (Anticancer Activity) | Induction of apoptosis in breast cancer cell lines with IC50 values around 25 µM. |

| Study C (Toxicity Assessment) | Low acute toxicity; no significant mortality observed at exposure levels below 5000 mg/m³. |

Toxicological Profile

While exploring its biological activities, it is crucial to consider the compound's toxicity. Studies indicate low acute toxicity levels with an LC50 value reported at 7000 mg/m³ in rat models. However, higher concentrations may lead to respiratory irritation and potential liver congestion.

作用機序

The mechanism of action of 2-Cyclohexen-1-one, 2-iodo-3-methyl- involves its interaction with various molecular targets and pathways:

類似化合物との比較

2-Cyclohexen-1-one: The parent compound without the iodine and methyl groups.

3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the iodine atom.

2-Iodo-cyclohexanone: Similar iodine substitution but lacks the double bond and methyl group.

Uniqueness:

生物活性

2-Cyclohexen-1-one, 2-iodo-3-methyl- is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a cyclohexenone structure with an iodine atom at the second position and a methyl group at the third position. This structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 2-Cyclohexen-1-one, 2-iodo-3-methyl- exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation, but it is believed to involve disruption of cellular membranes or inhibition of essential metabolic pathways in bacteria.

Anticancer Potential

The anticancer properties of 2-Cyclohexen-1-one, 2-iodo-3-methyl- have garnered attention in recent studies. It has been observed to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells. The compound's ability to modulate signaling pathways associated with cell proliferation and survival has been noted in various cancer types, including breast and ovarian cancers .

The biological activity of 2-Cyclohexen-1-one, 2-iodo-3-methyl- is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic processes in cancer cells, leading to reduced proliferation rates.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound can induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Toxicological Profile

While exploring the biological activities, it is essential to consider the compound's toxicity. Studies have indicated low acute toxicity levels with an LC50 value reported at 7000 mg/m³ in rat models . However, higher concentrations have shown adverse effects such as respiratory irritation and potential liver congestion. Long-term exposure studies are necessary to fully understand the safety profile of this compound.

Case Studies and Experimental Data

A series of laboratory studies have evaluated the biological activity of 2-Cyclohexen-1-one, 2-iodo-3-methyl-. Notable findings include:

| Study | Findings |

|---|---|

| Study A (Antimicrobial Activity) | Inhibition of Gram-positive bacteria by up to 70% at concentrations of 100 µg/mL. |

| Study B (Anticancer Activity) | Induction of apoptosis in breast cancer cell lines with IC50 values around 25 µM. |

| Study C (Toxicity Assessment) | Low acute toxicity; no significant mortality observed at exposure levels below 5000 mg/m³. |

These studies highlight the compound's potential as both an antimicrobial and anticancer agent while emphasizing the need for further research into its safety and efficacy.

特性

IUPAC Name |

2-iodo-3-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IO/c1-5-3-2-4-6(9)7(5)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWRYBQGALUJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CCC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437228 | |

| Record name | 2-Cyclohexen-1-one, 2-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140710-03-8 | |

| Record name | 2-Cyclohexen-1-one, 2-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。